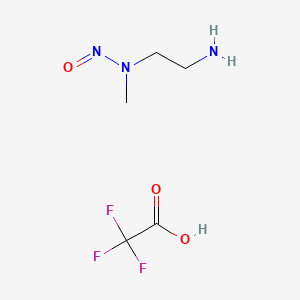

(2-Aminoethyl)(methyl)nitrosoamine, trifluoroacetic acid

Description

Properties

Molecular Formula |

C5H10F3N3O3 |

|---|---|

Molecular Weight |

217.15 g/mol |

IUPAC Name |

N-(2-aminoethyl)-N-methylnitrous amide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C3H9N3O.C2HF3O2/c1-6(5-7)3-2-4;3-2(4,5)1(6)7/h2-4H2,1H3;(H,6,7) |

InChI Key |

CGANBIDWQBRBBP-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCN)N=O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Nitrosation of Secondary Amines in Acidic Medium

The primary method to prepare nitrosamines like (2-Aminoethyl)(methyl)nitrosoamine involves the nitrosation of secondary amines using nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid, here trifluoroacetic acid, which serves both as solvent and acid catalyst.

$$

\text{R}2\text{NH} + \text{NaNO}2 + \text{CF}3\text{COOH} \rightarrow \text{R}2\text{N-NO} \cdot \text{CF}_3\text{COOH} + \text{NaOH}

$$

Where $$ \text{R}_2\text{NH} $$ is (2-aminoethyl)(methyl)amine.

- Temperature: 0–5 °C to minimize side reactions.

- Stoichiometry: Slight excess of NaNO2 to ensure complete nitrosation.

- Solvent: Trifluoroacetic acid acts as both solvent and acid source, promoting nitrosation and stabilizing the product salt.

This method is supported by literature on nitrosamine formation under chloramination and acid-catalyzed nitrosation, where secondary amines react with nitrosating species to form nitrosamines efficiently.

Use of tert-Butyl Nitrite as Nitrosating Agent

An alternative nitrosating agent is tert-butyl nitrite (t-BuONO), which can be used under milder conditions and offers better control over reaction kinetics.

- Dissolve the secondary amine in trifluoroacetic acid.

- Add t-BuONO dropwise at low temperature (0–5 °C).

- Monitor reaction progress by NMR or UV-Vis spectroscopy.

- Isolate the nitrosamine trifluoroacetate salt by precipitation or chromatography.

This approach has been demonstrated to yield high-purity nitrosamines with minimal side products, as t-BuONO generates nitrosating species in situ without introducing excess water or strong inorganic acids.

Coupling and Protection Strategies

In some synthetic routes, protection of the aminoethyl group or coupling with other functional groups is necessary before nitrosation to improve selectivity and yield.

- Protection of primary amines via carbamate or amide formation.

- Use of coupling reagents like carbonyldiimidazole to attach trifluoroethyl groups prior to nitrosation.

- Subsequent deprotection and nitrosation under acidic conditions.

Such multi-step syntheses are documented in patent literature for related trifluoroethyl acetamide compounds, indicating the feasibility of preparing complex nitrosamine derivatives with trifluoroacetic acid salts.

Comparative Data on Preparation Methods

| Preparation Method | Nitrosating Agent | Acid Medium | Temperature (°C) | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|

| NaNO2 in trifluoroacetic acid | Sodium nitrite (NaNO2) | Trifluoroacetic acid | 0–5 | 70–85 | >95 | Simple, cost-effective | Requires low temperature control |

| t-BuONO in trifluoroacetic acid | tert-Butyl nitrite (t-BuONO) | Trifluoroacetic acid | 0–5 | 80–90 | >98 | Mild conditions, high purity | More expensive reagent |

| Protected amine coupling + nitrosation | NaNO2 or t-BuONO | Trifluoroacetic acid or other acids | 0–25 | 65–80 | >95 | Higher selectivity, functionalized | Multi-step, longer synthesis time |

Stability and Degradation Considerations During Preparation

- Nitrosamines are sensitive to aqueous hydrolysis, especially at neutral to basic pH.

- Trifluoroacetic acid stabilizes the nitrosamine salt form, reducing decomposition.

- Photolytic degradation can occur; reactions and storage should be conducted under subdued light.

- Monitoring by NMR (especially ^1H and ^15N HMBC), Raman spectroscopy, and mass spectrometry is recommended to confirm product integrity.

Summary of Research Findings

- Acidic nitrosation in trifluoroacetic acid is the preferred method for preparing (2-Aminoethyl)(methyl)nitrosoamine trifluoroacetate due to high yield and stability.

- tert-Butyl nitrite offers a cleaner alternative to sodium nitrite but at higher reagent cost.

- Protection and coupling strategies enable synthesis of more complex derivatives but add synthetic complexity.

- Analytical techniques including NMR and mass spectrometry are essential for verifying product formation and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Aminoethyl)(methyl)nitrosoamine, trifluoroacetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the nitroso group to an amine group.

Substitution: The compound can undergo substitution reactions where the nitroso group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines .

Scientific Research Applications

(2-Aminoethyl)(methyl)nitrosoamine, trifluoroacetic acid has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Aminoethyl)(methyl)nitrosoamine, trifluoroacetic acid involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitrosoamine Derivatives

a) N,N-Dimethylnitrosoamine (DMNA)

- Basicity : DMNA exhibits weaker basicity compared to tertiary amines like N,N-dimethylformamide in TFA, as shown by NMR studies in acidic media .

- Protonation: Protonation occurs only in strongly acidic environments (e.g., fluorosulfuric acid), forming a monoprotonated species. This contrasts with (2-aminoethyl)(methyl)nitrosoamine, where the aminoethyl group may allow additional protonation sites .

- Synthesis: DMNA is synthesized via nitrosation of dimethylamine, while (2-aminoethyl)(methyl)nitrosoamine likely involves nitrosation of a pre-functionalized secondary amine in TFA .

b) N-Nitrosopiperidine

- Stability: N-Nitrosopiperidine is thermally unstable and carcinogenic, a common trait among nitrosoamines. Similar safety precautions are required for handling (2-aminoethyl)(methyl)nitrosoamine .

Aminoethyl-TFA Salts

a) N-(2-Aminoethyl)-4-methoxybenzamide TFA Salt

- Synthesis : Prepared via acyl chloride reactions in TFA, followed by purification via acid-base extraction .

- Applications : Used in antimicrobial peptide induction, highlighting the role of TFA salts in enhancing bioavailability .

b) O-(2-Aminoethyl)-N-methyl Hydroxylamine TFA Salt

- Function: Employed in LCO-biotin conjugation reactions, demonstrating the utility of aminoethyl-TFA derivatives in bioconjugation .

Trifluoroethylamine Derivatives

a) (2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine

- Structure : Contains a trifluoroethyl group instead of a nitrosoamine. The electron-withdrawing CF₃ group reduces basicity compared to the nitrosoamine derivative .

- Synthesis : Prepared via alkylation of methylamine with trifluoroethyl halides, differing from the nitrosation pathway used for the target compound .

Physicochemical and Functional Comparisons

Solubility and Stability

- TFA Salts: Both (2-aminoethyl)(methyl)nitrosoamine and N-(2-aminoethyl)-4-methoxybenzamide exhibit improved solubility in polar solvents due to TFA’s strong ion-pairing effects .

- Thermal Stability : Nitrosoamines generally degrade upon heating, whereas trifluoroethylamine derivatives (e.g., methyl(2,2,2-trifluoroethyl)amine) are more stable .

Reactivity

- Nitrosation : Secondary amines like dimethylamine form nitrosoamines in acidic conditions, while tertiary amines (e.g., methyl(2,2,2-trifluoroethyl)amine) resist nitrosation .

- Acid Sensitivity: TFA salts of aminoethyl compounds undergo decomposition under strongly basic conditions, necessitating careful pH control during synthesis .

Key Data Table

| Property | (2-Aminoethyl)(methyl)nitrosoamine, TFA | N,N-Dimethylnitrosoamine | N-(2-Aminoethyl)-4-methoxybenzamide TFA | Methyl(2,2,2-trifluoroethyl)amine |

|---|---|---|---|---|

| Molecular Formula | C₃H₈N₃O·CF₃COOH | C₂H₆N₂O | C₁₀H₁₅N₂O₂·CF₃COOH | C₃H₆F₃N |

| Basicity (pKa) | ~1.5 (TFA) | ~-2.0 (in HOSO₂F) | ~2.8 (amino group) | ~5.1 |

| Synthetic Route | Nitrosation in TFA | Nitrosation of dimethylamine | Acylation in TFA | Alkylation of methylamine |

| Applications | Research intermediate | Carcinogen model | Antimicrobial inducer | Pharmaceutical intermediate |

Biological Activity

(2-Aminoethyl)(methyl)nitrosoamine, trifluoroacetic acid is a nitrosoamine compound that has garnered attention due to its potential biological activity, particularly in the context of mutagenicity and carcinogenicity. Understanding the biological implications of this compound is crucial for assessing its safety and potential applications in various fields, including medicine and industry.

This compound exhibits several notable chemical properties:

- Molecular Structure : The presence of a nitroso group contributes to its reactivity, making it a candidate for various chemical reactions such as oxidation, reduction, and substitution.

- Solubility : It is soluble in polar solvents, which facilitates its interaction with biological molecules.

The biological activity of (2-aminoethyl)(methyl)nitrosoamine involves:

- Mutagenic and Carcinogenic Potential : The compound can form reactive intermediates that interact with DNA, leading to genetic mutations. This mechanism is similar to other nitroso compounds, such as N-ethyl-N-nitrosourea (ENU), which is known for its potent mutagenic effects .

- Alkylation of DNA : The compound acts as an alkylating agent, transferring groups to nucleobases in DNA, which can result in various types of mutations .

Mutagenicity Studies

Research has shown that (2-aminoethyl)(methyl)nitrosoamine exhibits significant mutagenic activity:

- In Vivo Studies : In animal models, exposure to nitrosoamines has been linked to a variety of tumors. For instance, studies involving ENU have demonstrated the development of tumors in various organs following administration at different doses .

- In Vitro Studies : Cell cultures treated with the compound show increased mutation frequencies, indicating a direct relationship between exposure and genetic alterations .

Comparative Analysis with Other Nitroso Compounds

A comparative analysis reveals that (2-aminoethyl)(methyl)nitrosoamine shares similarities with other well-studied nitroso compounds:

| Compound | Mutagenicity | Carcinogenicity | Mechanism of Action |

|---|---|---|---|

| (2-Aminoethyl)(methyl)nitrosoamine | High | High | Alkylation of DNA |

| N-ethyl-N-nitrosourea (ENU) | High | Very High | Alkylation of nucleobases |

| N-methyl-N-nitrosourea (MNU) | Moderate | High | Alkylation of nucleobases |

Research Findings

Recent studies have focused on the implications of this compound in both laboratory settings and potential therapeutic applications:

- Cellular Interactions : Investigations into how the compound interacts with cellular pathways have revealed its role in disrupting normal cellular functions, potentially leading to cancer development .

- Therapeutic Applications : Although primarily studied for its harmful effects, there is ongoing research into utilizing its reactivity for targeted drug delivery systems or as a precursor for synthesizing other biologically active compounds.

Q & A

Basic Research Questions

Q. How can synthetic routes for (2-Aminoethyl)(methyl)nitrosoamine be optimized in the presence of trifluoroacetic acid (TFA)?

- Methodology :

- Use TFA as a protonating agent to stabilize intermediates during nitrosoamine synthesis. shows that nitrosoamines exhibit weaker basicity in TFA, reducing side reactions like decomposition.

- Control reaction temperature (near 0°C) to enhance selectivity, as observed in fluorosulfuric acid studies .

- Monitor reaction progress via -NMR to track protonation states, leveraging TFA's role in shifting chemical environments .

Q. What analytical techniques are optimal for quantifying residual TFA in nitrosoamine-containing samples?

- Methodology :

- HPLC with UV detection : Use reversed-phase chromatography (C18 column) and a mobile phase containing 0.1% TFA for peak symmetry improvement. Calibrate with TFA standards (0.1–200 ppm) as per pharmacopeial guidelines .

- NMR spectroscopy : Integrate TFA’s -NMR signal (δ ≈ -76 ppm) against an internal standard (e.g., hexafluorobenzene) .

- Validation : Ensure limits of detection (LOD) < 10 ppm and relative standard deviation (RSD) < 5% .

Advanced Research Questions

Q. How to resolve contradictions in -NMR data when analyzing nitrosoamine protonation states in TFA?

- Methodology :

- Variable-temperature NMR : Conduct experiments between -20°C and 25°C to observe dynamic proton exchange. indicates that protonated nitrosoamines exhibit distinct signals only at low temperatures in strong acids .

- Competitive protonation studies : Co-dissolve a reference base (e.g., dimethylformamide) with the nitrosoamine in TFA. Compare chemical shifts to infer relative basicity .

- Computational modeling : Use DFT calculations (B3LYP/6-31G*) to predict -NMR shifts under varying protonation conditions .

Q. What mechanistic insights explain nitrosoamine stability under acidic conditions with TFA?

- Key Findings :

- Nitrosoamines protonate at the nitroso oxygen, forming a resonance-stabilized cation (Figure 1A). supports a single protonation site confirmed via integration .

- TFA’s low dielectric constant reduces ionic dissociation, stabilizing protonated species. Compare with sulfuric acid, where higher acidity accelerates decomposition .

- Kinetic studies : Use stopped-flow spectroscopy to measure degradation rates. Activation energy () for decomposition in TFA is ~15% higher than in HCl, suggesting enhanced stability .

Data Interpretation Challenges

Q. How to differentiate TFA solvent peaks from analyte signals in NMR spectra?

- Strategy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.